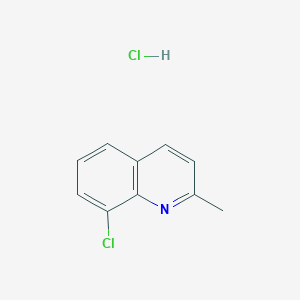
8-Chloro-2-methylquinoline;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Chloro-2-methylquinoline hydrochloride is a chemical compound with the CAS Number: 1268593-83-4 . It has a molecular weight of 214.09 and its IUPAC name is 8-chloro-2-methylquinoline hydrochloride . It is usually stored at room temperature and comes in a powder form .
Synthesis Analysis
The synthesis of quinoline and its analogues has been a subject of interest due to their versatile applications in industrial and synthetic organic chemistry . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of 8-Chloro-2-methylquinoline hydrochloride is represented by the InChI code: 1S/C10H8ClN.ClH/c1-7-5-6-8-3-2-4-9(11)10(8)12-7;/h2-6H,1H3;1H . The compound has a double-ring structure containing a benzene ring fused with a pyridine moiety .Physical And Chemical Properties Analysis
8-Chloro-2-methylquinoline hydrochloride is a powder that is stored at room temperature . Its molecular formula is C10H8ClN and it has a molecular weight of 214.09 .科学的研究の応用
Synthesis and Characterization
8-Hydroxyquinolines, including derivatives like 8-Chloro-2-methylquinoline, serve as crucial scaffolds for the synthesis of novel ligands and their metal complexes. These compounds are synthesized through reactions that introduce functional groups facilitating the formation of complexes with transition metals. These complexes are characterized using spectroscopic techniques and physicochemical analyses to determine their structure and properties. For instance, a study highlighted the synthesis of a novel ligand by reacting 1-methyl-1,2-dihydroquinolin-4-ol with 5-chloromethyl-8-hydroxyquinoline hydrochloride, leading to the development of metal complexes with Mn(II), Fe(II), Co(II), Ni(II), Cu(II), and Zn(II) (K. Patel & H. S. Patel, 2017).
Antimicrobial Activity
The antimicrobial potential of 8-hydroxyquinoline derivatives is a significant area of research. These compounds exhibit in vitro antimicrobial activity against various strains of bacteria and fungi. The study on novel ligands and their metal complexes demonstrated enhanced antimicrobial activities, suggesting their potential as templates for developing new antimicrobial agents (K. Patel & H. S. Patel, 2017).
Analytical Applications
8-Hydroxyquinoline and its derivatives are also explored for their analytical applications, particularly in metal ion detection and separation. These compounds act as chelating agents, forming complexes with metal ions, which can be used for the selective detection and quantification of metals in various samples. For example, research on the spectroscopic determination of metal ions using 8-hydroxyquinoline highlights its application in the simultaneous detection of binary, ternary, and quaternary mixtures of metals like aluminium, iron, copper, titanium, and nickel (M. Blanco et al., 1989).
Safety And Hazards
将来の方向性
Quinoline and its derivatives continue to be an area of interest in medicinal and synthetic organic chemistry due to their wide range of biological and pharmaceutical activities . Future research may focus on developing greener and more sustainable chemical processes for the synthesis of quinoline and its analogues . Additionally, the exploration of the therapeutic potential of these compounds in various disease conditions is a promising direction .
特性
IUPAC Name |
8-chloro-2-methylquinoline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN.ClH/c1-7-5-6-8-3-2-4-9(11)10(8)12-7;/h2-6H,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTSKPSQTCNZQNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2Cl)C=C1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-2-methylquinoline hydrochloride | |
CAS RN |
1268593-83-4 |
Source


|
| Record name | 8-chloro-2-methylquinoline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[d]thiazol-2-yl(4-(5-(5-isopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2883558.png)
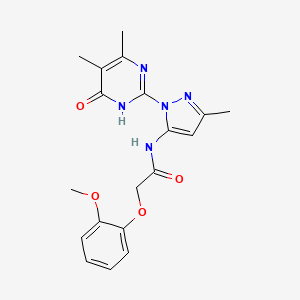
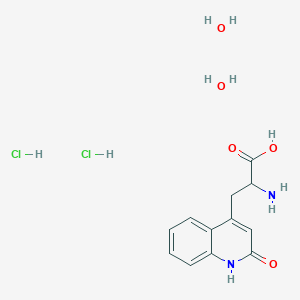
![N-methyl-N-(1-methylpiperidin-4-yl)-1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2883562.png)
![N-[2-[5-(Furan-2-yl)furan-2-yl]-2-hydroxyethyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2883564.png)
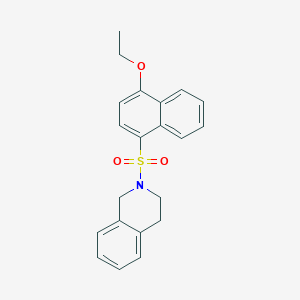
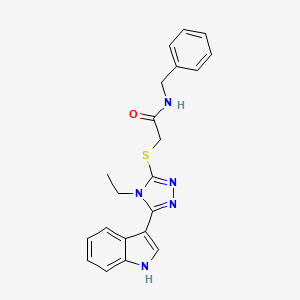
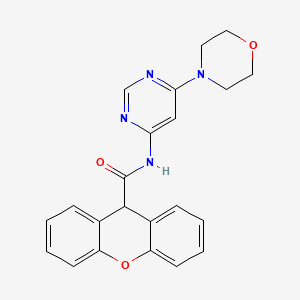
![3-(Benzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylquinoline](/img/structure/B2883573.png)
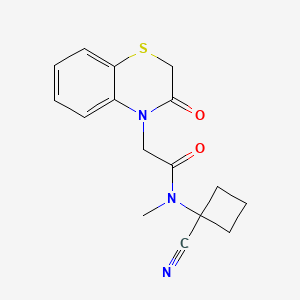
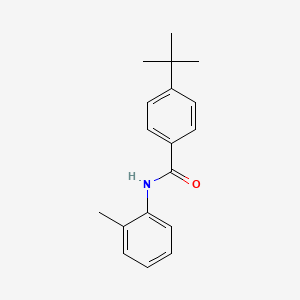
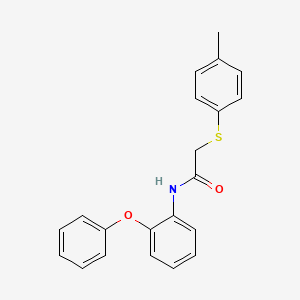
![[2-(4-Nitrophenoxy)acetyl]urea](/img/structure/B2883580.png)
![N-{2-[1-methanesulfonyl-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2883581.png)